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Compound of Interest

tert-butyl N-(4-
Compound Name:
iodophenyl)carbamate

Cat. No.: B131921

An In-depth Technical Guide to tert-butyl N-(4-
iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and applications of tert-butyl N-(4-iodophenyl)carbamate, a key intermediate in
modern organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

tert-Butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a carbamate-
protected derivative of 4-iodoaniline. The tert-butyloxycarbonyl (Boc) protecting group
enhances the compound's stability and solubility in organic solvents, making it a versatile
reagent in a variety of chemical transformations.

Chemical Structure:
o |[UPAC Name: tert-butyl N-(4-iodophenyl)carbamate[1]

e Synonyms: N-Boc-4-iodoaniline, tert-Butyl (4-iodophenyl)carbamate, (4-lodo-
phenyl)carbamic acid tert-butyl ester[1]
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CAS Number: 159217-89-7[1]

Molecular Formula: C11H14INO2[1]

Molecular Weight: 319.14 g/mol [1]

SMILES: CC(C)(C)OC(=0)NC1=CC=C(C=C1)I[1]

The structure of tert-butyl N-(4-iodophenyl)carbamate is characterized by a central phenyl
ring substituted with an iodine atom at the para position and a Boc-protected amino group.

Physicochemical and Computed Properties:

The following tables summarize the key physicochemical and computed properties of tert-butyl
N-(4-iodophenyl)carbamate.

Property Value Reference
Physical State Solid

Melting Point 146-147 °C

Purity Typically 298%

Monoisotopic Mass 319.00693 Da [1]

XLogP3 4.1 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 2 [1]
Topological Polar Surface Area  38.3 A2 [1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of tert-butyl N-(4-iodophenyl)carbamate. While a comprehensive public database of its
spectra is not readily available, data for structurally similar compounds and general principles
of spectroscopy allow for an accurate prediction of its spectral features.
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1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The *H NMR spectrum is expected to show characteristic signals for the aromatic protons and
the tert-butyl group. Based on the spectra of analogous compounds like tert-butyl N-(4-
bromophenyl)carbamate, the following chemical shifts (in ppm, relative to TMS) are anticipated
in a solvent like CDCls:

Approximate Chemical

Protons Multiplicity )
Shift (6, ppm)
Aromatic (2H) Doublet ~75
Aromatic (2H) Doublet ~7.2
NH Singlet ~6.5
tert-butyl (9H) Singlet ~15

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The 13C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic
carbons, and the carbons of the tert-butyl group. Predicted chemical shifts are as follows:

Carbon Approximate Chemical Shift (8, ppm)
Carbonyl (C=0) ~ 152

Aromatic (C-N) ~ 138

Aromatic (C-I) ~85

Aromatic (CH) ~ 138, 120

tert-butyl (quaternary) ~81

tert-butyl (methyl) ~ 28

IR (Infrared) Spectroscopy:
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The IR spectrum provides information about the functional groups present in the molecule. Key
absorption bands are expected at the following wavenumbers (cm~1):

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)
N-H Stretching ~ 3350
C-H (aromatic) Stretching ~ 3100-3000
C-H (aliphatic) Stretching ~ 2980-2850
C=0 (carbamate) Stretching ~1710-1680
N-H Bending ~ 1530
C-N Stretching ~ 1240
C-l Stretching ~ 600-500

Mass Spectrometry (MS):

In a mass spectrum, tert-butyl N-(4-iodophenyl)carbamate is expected to show a molecular
ion peak (M*) at m/z 319. Fragmentation patterns would likely involve the loss of the tert-butyl
group or the entire Boc protecting group.

Experimental Protocols

tert-Butyl N-(4-iodophenyl)carbamate is a crucial building block in multi-step organic
syntheses. A prominent application is its use in palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura coupling.

Synthesis of tert-butyl N-(4-iodophenyl)carbamate:

A common method for the synthesis of this compound involves the reaction of 4-iodoaniline
with di-tert-butyl dicarbonate (Bocz0) in the presence of a base.

o Materials: 4-iodoaniline, Di-tert-butyl dicarbonate (Boc20), Triethylamine (EtsN) or another
suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent.
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e Procedure:

Dissolve 4-iodoaniline in the chosen solvent in a round-bottom flask.

o

o Add the base (e.g., 1.2 equivalents of triethylamine).

o Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to
the reaction mixture at room temperature.

o Stir the reaction mixture at room temperature for several hours until the starting material is
consumed (monitored by TLC).

o Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain pure tert-butyl N-(4-iodophenyl)carbamate.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling reaction using tert-butyl N-(4-
iodophenyl)carbamate as the aryl halide partner. This reaction is a cornerstone of modern
medicinal chemistry for the construction of carbon-carbon bonds. A notable example of this
application is in the synthesis of the clinical candidate Brensocatib.[2][3]

o Materials: tert-butyl N-(4-iodophenyl)carbamate, an arylboronic acid or arylboronic ester, a
palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium carbonate), and a suitable
solvent system (e.g., dioxane and water).[2]

e Procedure:

o To a reaction vessel, add tert-butyl N-(4-iodophenyl)carbamate (1 equivalent), the
arylboronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., 0.01-0.05
equivalents), and the base (e.g., 2 equivalents).
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o Add the degassed solvent system (e.g., a 2:1 mixture of dioxane and water).

o Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15
minutes.

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the
starting material is consumed (monitored by TLC or LC-MS).

o After completion, cool the reaction mixture to room temperature and dilute with water.
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired biaryl
compound.

Applications in Drug Development and Medicinal
Chemistry

The primary utility of tert-butyl N-(4-iodophenyl)carbamate in drug development lies in its
role as a versatile synthetic intermediate. The presence of the iodine atom and the Boc-
protected amine allows for sequential and site-selective modifications.

e Suzuki-Miyaura Coupling: As detailed in the experimental protocol, the iodo-substituent
provides a reactive handle for palladium-catalyzed cross-coupling reactions to form biaryl
structures.[2] Biaryl motifs are prevalent in a wide range of biologically active molecules and
approved drugs.

o Other Cross-Coupling Reactions: Beyond Suzuki coupling, the aryl iodide can participate in
other important C-C and C-N bond-forming reactions, such as Sonogashira, Heck, and
Buchwald-Hartwig amination reactions.

« Synthesis of Complex Molecules: The Boc-protected amine can be deprotected under acidic
conditions to reveal the free amine, which can then be further functionalized, for instance,
through amide bond formation. This sequential reactivity makes tert-butyl N-(4-
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iodophenyl)carbamate a valuable building block for the synthesis of complex

pharmaceutical ingredients.

e Precursor to Biologically Active Compounds: While the direct biological activity of tert-butyl
N-(4-iodophenyl)carbamate is not extensively reported, it serves as a key precursor to
compounds with demonstrated pharmacological effects. For example, it is a crucial
intermediate in the synthesis of Brensocatib, an inhibitor of dipeptidyl peptidase 1 (DPP1)
that has been investigated for the treatment of bronchiectasis.[2][3]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of tert-butyl N-(4-iodophenyl)carbamate and
its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of tert-butyl N-(4-iodophenyl)carbamate

Boc20, Base (e.g., EtsN)
Solvent (e.g., DCM)

| Boc Protection tert-butyl N-(4-iodophenyl)carbamate

4-lodoaniline

Click to download full resolution via product page

Caption: Synthetic workflow for tert-butyl N-(4-iodophenyl)carbamate.
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Suzuki-Miyaura Cross-Coupling Reaction

Pd Catalyst (e.g., Pd(dppf)Cl2)
Base (e.g., K2COs)
Solvent (e.g., Dioxane/Hz0)

Arylboronic Acid/Ester Suzuki Coupling Aqueous Workup & Extraction |—>| Column Chromatography |—>| Biaryl Product

tert-butyl N-(4-iodophenyl)carbamate

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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